molecular formula C10H14ClNO3 B1392796 Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride CAS No. 1203898-09-2

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride

Cat. No. B1392796
M. Wt: 231.67 g/mol
InChI Key: FERUJRZGLWCPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is a chemical compound with the CAS Number: 1203898-09-2 . It has a molecular weight of 231.68 and its IUPAC name is methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride . It is a solid substance used in scientific experiments.


Molecular Structure Analysis

The InChI code for Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is 1S/C10H13NO3.ClH/c1-6-4-7 (10 (12)14-3)9 (13-2)8 (11)5-6;/h4-5H,11H2,1-3H3;1H . The linear formula of this compound is C10H14ClNO3 .


Physical And Chemical Properties Analysis

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is a solid substance . It has a melting point of 210 - 211 degrees . The molecular weight of this compound is 231.68 .

Scientific Research Applications

Photodynamic Therapy Applications

One notable application of compounds related to Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is in photodynamic therapy, particularly in the treatment of cancer. For instance, a study on a new zinc phthalocyanine derivative, substituted with benzenesulfonamide derivative groups, has shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Agents

Another significant area of application is in the development of antitumor agents. For example, derivatives of 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole have been synthesized for their potential as antimitotic agents and tubulin inhibitors. Such compounds have shown potent antiproliferative effects, targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Intermediate for Anti-Cancer Drugs

Compounds like Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for some anti-cancer drugs, have been synthesized using processes involving chemicals similar to Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride. These intermediates play a crucial role in the synthesis of drugs inhibiting thymidylate synthase, a key enzyme in DNA synthesis (Cao Sheng-li, 2004).

Synthesis of Pharmacologically Active Compounds

The compound also finds use in the synthesis of various pharmacologically active derivatives. For example, the synthesis of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives has been explored for potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971).

Antifungal and Antimicrobial Activities

Additionally, compounds like Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate isolated from marine endophytic fungi have shown moderate antitumor and antimicrobial activity. These findings open up possibilities for their use in treating various infections and diseases (Xia et al., 2011).

Safety And Hazards

The safety information for Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 3-amino-2-methoxy-5-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6;/h4-5H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERUJRZGLWCPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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